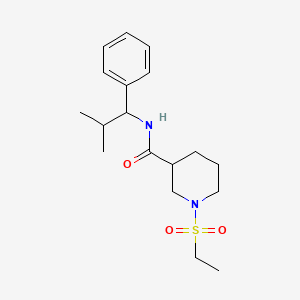

1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a broader class of chemicals that involve piperidine derivatives, which are of significant interest due to their biological and chemical properties. This analysis draws upon studies that, while not directly focused on this exact compound, relate to closely related derivatives and provide insights into synthesis methods, structural characteristics, and potential chemical and physical properties.

Synthesis Analysis

Synthesis of piperidine derivatives typically involves multi-step chemical reactions starting from basic piperidine or piperidine carboxylate precursors. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation (Khalid, Rehman, & Abbasi, 2014). This method illustrates the complexity and variability in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using techniques such as IR, 1H-NMR, and EI-MS spectra. These analytical methods provide detailed insights into the molecular framework, functional groups, and overall structural integrity of the compounds. The structure-activity relationships (SAR) of these molecules often highlight the importance of specific substituents for biological activity and receptor binding (McCombie et al., 2002).

Chemical Reactions and Properties

Piperidine derivatives engage in a range of chemical reactions, including acylation, sulfonation, and cycloaddition. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further chemical transformations. For example, the cycloaddition reaction of tetrahydropyridines with organic azides produces sulfonamides, indicating the reactive versatility of the piperidine nucleus (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and bioavailability, are crucial for their application in various fields. These properties are significantly influenced by the nature of substituents on the piperidine ring. For example, the introduction of sulfonyl groups can affect the compound's solubility and stability, which are essential factors for biological applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular structure. Piperidine derivatives have been shown to exhibit significant biological activities, such as enzyme inhibition and receptor antagonism, which are attributed to their unique chemical properties. The synthesis and evaluation of piperidine derivatives reveal their potential as inhibitors for enzymes like acetylcholinesterase, highlighting their chemical reactivity and potential therapeutic applications (Sugimoto et al., 1990).

科学的研究の応用

Acetylcholinesterase Inhibition

One notable application of compounds related to 1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)-3-piperidinecarboxamide is in the inhibition of acetylcholinesterase (AChE). For instance, certain piperidine derivatives have demonstrated potent anti-AChE activity. The introduction of bulky moieties and specific groups in these compounds significantly enhances their activity, making them potential candidates for the treatment of conditions like dementia (Sugimoto et al., 1990).

Chiral Separation Techniques

These compounds are also used in enantioseparation, a process vital in pharmaceutical research. Studies have explored the use of reversed phase and normal phase liquid chromatography for the simultaneous enantioseparation of specific piperidine derivatives and their intermediates, demonstrating the effectiveness of certain polysaccharide stationary phases (Zhou et al., 2010).

Mass Spectrometry Analysis

In mass spectrometry, these compounds are analyzed for their fragmentation patterns, which are crucial for understanding their structural properties and potential applications. Studies have detailed the amide bond cleavage and resultant gas-phase rearrangement in these compounds, providing insights into their chemical behavior (Qin, 2002).

Electrophoresis Applications

Capillary zone electrophoresis (CZE) is another area where these compounds find application. The separation of enantiomers of specific piperidine derivatives using CZE has been documented. This process is critical in the quality control of pharmaceuticals, ensuring the purity and efficacy of drugs (Zhou et al., 1997).

Molecular Docking and Inhibitor Design

Molecular docking studies involving piperidine derivatives are significant in drug design, particularly for inhibitors targeting enzymes like AChE and butyrylcholinesterase (BChE). Such research contributes to understanding how these compounds interact with biological targets, facilitating the development of new therapeutics (Khalid et al., 2014).

Co-Solvent in Li-ion Batteries

Interestingly, related compounds have also been used as co-solvents in Li-ion batteries. Their miscibility with carbonate solvents and effect on conductivity make them valuable in enhancing battery performance (Kim et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

1-ethylsulfonyl-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-12-8-11-16(13-20)18(21)19-17(14(2)3)15-9-6-5-7-10-15/h5-7,9-10,14,16-17H,4,8,11-13H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRAHMPATQEPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NC(C2=CC=CC=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(ethylsulfonyl)-N-(2-methyl-1-phenylpropyl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B5549996.png)

![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)

![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)

![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5550067.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5550090.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)